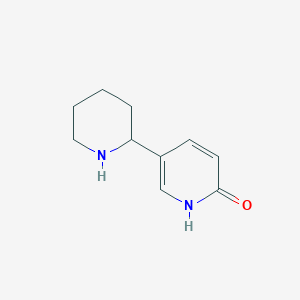

5-(Piperidin-2-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h4-5,7,9,11H,1-3,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDORELUHPRNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-2-yl)pyridin-2(1H)-one and Its Derivatives

Abstract

The 5-(Piperidin-2-yl)pyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable component in the design of novel therapeutics targeting a range of biological entities. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this core structure and its derivatives. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for benchmark reactions, and offer insights into the practical considerations for each synthetic route. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of the 5-(Piperidin-2-yl)pyridin-2(1H)-one Scaffold

The convergence of the piperidine and pyridin-2(1H)-one rings creates a molecular architecture with a rich pharmacological potential. The piperidine moiety, a ubiquitous feature in numerous natural products and FDA-approved drugs, offers a basic nitrogen center for salt formation and key interactions with biological targets, while its stereochemistry can profoundly influence binding affinity and selectivity.[1] Concurrently, the pyridin-2(1H)-one core provides a planar, aromatic system with hydrogen bond donor and acceptor capabilities, often serving as a bioisosteric replacement for other cyclic structures in drug design. The combination of these two rings at the 5-position of the pyridinone results in a scaffold with a defined spatial arrangement of functional groups, making it an attractive starting point for library synthesis and lead optimization campaigns.

Derivatives of this core are being investigated for their potential in treating a variety of disorders, including those affecting the central nervous system, inflammatory conditions, and infectious diseases. The ability to strategically functionalize both the piperidine and pyridinone rings allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.

This guide will explore three principal retrosynthetic approaches to the 5-(Piperidin-2-yl)pyridin-2(1H)-one core, providing a robust foundation for the synthesis of a diverse array of derivatives.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 5-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives can be approached through several convergent and linear strategies. The choice of a particular route will often depend on the availability of starting materials, the desired substitution patterns, and the scalability of the reactions. The three primary strategies that will be discussed in detail are:

-

Strategy 1: Catalytic Hydrogenation of a 5-(Pyridin-2-yl)pyridin-2(1H)-one Precursor. This is often the most direct route to the target scaffold.

-

Strategy 2: Cross-Coupling of a 2-Substituted Piperidine with a 5-Halopyridin-2-one. This approach offers flexibility in the introduction of pre-functionalized piperidine fragments.

-

Strategy 3: Construction of the Pyridin-2-one Ring onto a Pre-existing 2-Substituted Piperidine. This method is advantageous when the desired piperidine derivative is more readily accessible than the corresponding pyridin-2-one precursor.

Caption: Retrosynthetic analysis of 5-(Piperidin-2-yl)pyridin-2(1H)-one.

Strategy 1: Catalytic Hydrogenation of 5-(Pyridin-2-yl)pyridin-2(1H)-one

This strategy represents a highly efficient and atom-economical approach to the target scaffold. The key steps involve the synthesis of the biaryl precursor, 5-(pyridin-2-yl)pyridin-2(1H)-one, followed by the selective reduction of the pyridine ring to a piperidine.

Synthesis of the 5-(Pyridin-2-yl)pyridin-2(1H)-one Precursor

The formation of the C-C bond between the two pyridine rings is typically achieved through a palladium-catalyzed cross-coupling reaction. The choice of coupling partners can be varied, with Suzuki-Miyaura, Stille, and Negishi couplings being the most common.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate. For the synthesis of our precursor, this would typically involve the reaction of 5-bromopyridin-2(1H)-one with pyridine-2-boronic acid or its pinacol ester.[2][3]

-

Stille Coupling: This method utilizes an organotin reagent, such as 2-(tributylstannyl)pyridine, coupled with 5-bromopyridin-2(1H)-one.[4][5] While effective, the toxicity of organotin compounds is a significant drawback.

-

Negishi Coupling: This reaction employs an organozinc reagent, such as 2-pyridylzinc bromide, which can be coupled with 5-bromopyridin-2(1H)-one.[6][7] Organozinc reagents are often more reactive than their boronic acid counterparts.

Caption: General scheme for the synthesis of the biaryl precursor.

A representative experimental procedure for the synthesis of 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one via Suzuki coupling is the reaction of 2-bromopyridine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol catalyzed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[8]

Catalytic Hydrogenation of the Pyridine Ring

The selective reduction of the pyridine ring in the presence of the pyridinone is the final step in this strategy. This transformation is typically achieved through catalytic hydrogenation using a heterogeneous catalyst.

Commonly used catalysts include platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C).[9][10][11] The reaction is usually carried out under a hydrogen atmosphere at elevated pressure. The choice of solvent can influence the reaction rate and selectivity, with acidic solvents like acetic acid often being employed to protonate the pyridine nitrogen, which can facilitate the reduction and minimize catalyst poisoning.[9]

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| PtO₂ (Adams' catalyst) | H₂ (50-70 bar), Acetic Acid, RT | High activity, effective for a wide range of substrates.[10] | Can be pyrophoric, requires careful handling. |

| Pd/C | H₂ (1-50 bar), various solvents (e.g., EtOH, EtOAc, AcOH), RT - 80°C | Readily available, can be used under milder conditions.[9] | May be less active for some substituted pyridines. |

| Rh/C | H₂ (low pressure), various solvents | Effective under milder conditions than PtO₂.[10] | Can be more expensive than other catalysts. |

Experimental Protocol: Catalytic Hydrogenation of 5-(2'-pyridyl)-2(1H)-pyridone

Materials:

-

5-(2'-pyridyl)-2(1H)-pyridone

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas source

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

To a high-pressure hydrogenation vessel, add 5-(2'-pyridyl)-2(1H)-pyridone (1.0 eq).

-

Add glacial acetic acid as the solvent (approximately 10-20 mL per gram of substrate).

-

Carefully add PtO₂ (5-10 mol%) to the solution.

-

Seal the vessel and purge several times with an inert gas (e.g., nitrogen) to remove any air.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(piperidin-2-yl)pyridin-2(1H)-one.

-

Purify the crude product by column chromatography on silica gel.

Strategy 2: Cross-Coupling of a 2-Substituted Piperidine with a 5-Halopyridin-2-one

This strategy offers a convergent approach where the two heterocyclic rings are prepared separately and then joined in a final cross-coupling step. This is particularly useful when a specific, and perhaps complex, piperidine derivative is desired.

Synthesis of 5-Halopyridin-2(1H)-ones

5-Bromopyridin-2(1H)-one is a common starting material for this strategy. It can be prepared from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.[12] Alternatively, direct bromination of 2-hydroxypyridine can be employed.

Synthesis of 2-Substituted Piperidine Organometallic Reagents

The key challenge in this strategy is the preparation of a suitable organometallic derivative of the 2-substituted piperidine. The piperidine nitrogen must be protected to prevent interference with the organometallic reagent formation and the subsequent cross-coupling reaction. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under many reaction conditions and its relatively straightforward removal.[13]

-

Organoboron Reagents (for Suzuki Coupling): N-Boc-2-piperidineboronic acid pinacol ester can be prepared from N-Boc-2-lithiated piperidine and a suitable boron source.

-

Organotin Reagents (for Stille Coupling): N-Boc-2-(tributylstannyl)piperidine can be synthesized by lithiation of N-Boc-piperidine followed by quenching with tributyltin chloride.

-

Organozinc Reagents (for Negishi Coupling): N-Boc-2-piperidylzinc halides can be generated in situ from the corresponding lithiated piperidine and a zinc halide.

Cross-Coupling and Deprotection

With the protected piperidine organometallic and the 5-halopyridin-2-one in hand, a palladium-catalyzed cross-coupling reaction is performed. Following the successful coupling, the N-Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[14][15][16]

Caption: Workflow for the cross-coupling strategy.

Strategy 3: Construction of the Pyridin-2-one Ring

In this approach, a suitably functionalized 2-substituted piperidine serves as the starting point for the construction of the pyridin-2-one ring. This strategy is advantageous when the desired piperidine derivative is readily available or when substitution patterns on the pyridinone ring are to be introduced late in the synthesis.

The synthesis of pyridin-2(1H)-ones can be achieved through various cyclization reactions. For example, the reaction of a β-enamino ketone or ester derived from a 2-substituted piperidine with a suitable C2 or C3 synthon can lead to the formation of the pyridinone ring.[17][18]

Conclusion

The synthesis of 5-(piperidin-2-yl)pyridin-2(1H)-one and its derivatives can be accomplished through several robust and versatile synthetic strategies. The choice of the optimal route depends on a careful consideration of the desired substitution patterns, the availability of starting materials, and the scalability of the reactions. The catalytic hydrogenation of a 5-(pyridin-2-yl)pyridin-2(1H)-one precursor offers a direct and efficient approach. Cross-coupling strategies provide a convergent and flexible method for joining pre-functionalized heterocyclic fragments. Finally, the construction of the pyridin-2-one ring onto a pre-existing piperidine scaffold allows for late-stage diversification. A thorough understanding of these synthetic methodologies, coupled with careful experimental design, will enable the successful synthesis of a wide range of novel compounds based on this important pharmacological scaffold.

References

-

Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (URL: [Link])

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (URL: [Link])

-

Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? - ResearchGate. (URL: [Link])

-

SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds. (URL: [Link])

-

An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines - ResearchGate. (URL: [Link])

-

Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed. (URL: [Link])

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])

-

Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions - Organic Chemistry Portal. (URL: [Link])

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (URL: [Link])

-

Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling - Organic Syntheses. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (URL: [Link])

-

Figure 1 from Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. | Semantic Scholar. (URL: [Link])

-

Negishi coupling - Wikipedia. (URL: [Link])

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

-

Representative 2‐substituted piperidine containing natural products. - ResearchGate. (URL: [Link])

-

boronic esters - Organic Syntheses Procedure. (URL: [Link])

-

Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues | Organic Letters - ACS Publications. (URL: [Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. (URL: [Link])

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (URL: [Link])

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF - ResearchGate. (URL: [Link])

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ijpsr.com. (URL: [Link])

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

-

Stille Coupling - Chemistry LibreTexts. (URL: [Link])

-

[ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)] - Organic Syntheses Procedure. (URL: [Link])

-

Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (URL: [Link])

- Process for the preparation of pyridine-2-boronic acid esters - Google P

-

A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. (URL: [Link])

-

An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate. (URL: [Link])

-

Bases - Wordpress. (URL: [Link])

- Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google P

-

Efficient Asymmetric Hydrogenation of Pyridines - Wiley Online Library. (URL: [Link])

-

Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2007 - RSC Publishing. (URL: [Link])

-

Stille Coupling - Organic Chemistry Portal. (URL: [Link])

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction - Wiley Online Library. (URL: [Link])

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository. (URL: [Link])

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC - NIH. (URL: [Link])

-

Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])chemistry.org/synthesis/heterocycles/piperidines.shtm))

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. heteroletters.org [heteroletters.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. reddit.com [reddit.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. fulir.irb.hr [fulir.irb.hr]

- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

Spectroscopic Characterization of 5-(Piperidin-2-yl)pyridin-2(1H)-one: A Technical Guide for Researchers

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel heterocyclic compound, 5-(Piperidin-2-yl)pyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Furthermore, it offers detailed, field-proven methodologies for data acquisition and interpretation, grounding the experimental choices in established scientific principles. While direct experimental data for this specific molecule is not publicly available, this guide serves as an expert-level predictive analysis and a practical handbook for its empirical study.

Introduction

5-(Piperidin-2-yl)pyridin-2(1H)-one is a molecule of interest due to its hybrid structure, incorporating both a pyridinone and a piperidine moiety. Such scaffolds are prevalent in medicinal chemistry, with pyridin-2(1H)-one derivatives being recognized as important building blocks in drug discovery. The piperidine ring is also a common feature in many pharmaceuticals. A thorough understanding of the spectroscopic signature of this compound is paramount for its synthesis, purification, and the elucidation of its chemical behavior.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 5-(Piperidin-2-yl)pyridin-2(1H)-one. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Piperidin-2-yl)pyridin-2(1H)-one, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | br s | 1H | N-H (pyridinone) | The acidic proton of the pyridinone tautomer is expected to be a broad singlet at a downfield chemical shift. |

| ~7.8 | d | 1H | H-6 (pyridinone) | This proton is ortho to the carbonyl group and will be deshielded. |

| ~7.6 | dd | 1H | H-4 (pyridinone) | This proton is coupled to both H-3 and H-6. |

| ~6.4 | d | 1H | H-3 (pyridinone) | This proton is coupled to H-4. |

| ~3.5 | m | 1H | H-2' (piperidine) | The methine proton of the piperidine ring attached to the pyridinone ring. |

| ~3.2 & ~2.8 | m | 2H | H-6' (piperidine) | The diastereotopic methylene protons adjacent to the piperidine nitrogen. |

| ~1.9 - 1.4 | m | 6H | H-3', H-4', H-5' (piperidine) | The remaining methylene protons of the piperidine ring. |

| ~2.5 | br s | 1H | N-H (piperidine) | The amine proton of the piperidine ring. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C-2 (pyridinone) | The carbonyl carbon of the pyridinone ring. |

| ~142 | C-6 (pyridinone) | Aromatic carbon adjacent to the nitrogen. |

| ~140 | C-4 (pyridinone) | Aromatic carbon. |

| ~120 | C-5 (pyridinone) | Aromatic carbon bearing the piperidine substituent. |

| ~106 | C-3 (pyridinone) | Aromatic carbon. |

| ~58 | C-2' (piperidine) | The methine carbon of the piperidine ring. |

| ~45 | C-6' (piperidine) | The methylene carbon adjacent to the piperidine nitrogen. |

| ~30 | C-3' (piperidine) | Aliphatic methylene carbon. |

| ~25 | C-4' (piperidine) | Aliphatic methylene carbon. |

| ~23 | C-5' (piperidine) | Aliphatic methylene carbon. |

Experimental Protocols

NMR Spectroscopy Protocol

A robust protocol for acquiring high-quality NMR data is crucial for structural confirmation.

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-(Piperidin-2-yl)pyridin-2(1H)-one.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent can influence the chemical shifts of labile protons (N-H).[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing, although modern spectrometers can reference to the residual solvent peak.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: A proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR: To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (pyridinone and piperidine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1660 | Strong | C=O stretching (pyridinone) |

| 1600-1450 | Medium | C=C and C=N stretching (aromatic ring) |

IR Spectroscopy Protocol:

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₄N₂O

-

Molecular Weight: 178.23 g/mol

-

Expected [M+H]⁺: m/z 179.1184 (for high-resolution mass spectrometry)

-

Key Fragmentation Patterns:

-

Loss of the piperidine ring.

-

Cleavage at the C-C bond connecting the two rings.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to obtain a stable signal for the protonated molecule [M+H]⁺.

-

Acquire the full scan mass spectrum in positive ion mode.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-(Piperidin-2-yl)pyridin-2(1H)-one.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of 5-(Piperidin-2-yl)pyridin-2(1H)-one.

Structural Elucidation Logic

The following diagram illustrates the key correlations expected in the 2D NMR spectra that would be instrumental in confirming the structure.

Caption: Predicted key 2D NMR correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic profile of 5-(Piperidin-2-yl)pyridin-2(1H)-one, coupled with detailed experimental protocols and data interpretation strategies. By leveraging established principles of NMR, IR, and MS, researchers can confidently approach the empirical characterization of this and structurally related molecules. The provided workflows and predicted data serve as a valuable resource for ensuring the scientific integrity and accuracy of future studies involving this compound.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Patel, R. B., et al. (2015). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Saudi Chemical Society, 19(4), 424-431.

- University of California, Irvine. (n.d.). Table of Characteristic IR Absorptions.

- BenchChem. (2025). Spectroscopic Profile of 5-Acetylpyridin-2(1H)-one: A Technical Guide.

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. 78(3), 1110-1118.

- NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook.

- NIST. (n.d.). Mass spectrum (electron ionization) of 2(1H)-Pyridinone. NIST Chemistry WebBook.

- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.

Sources

In silico modeling and docking studies of 5-(Piperidin-2-yl)pyridin-2(1H)-one

An In-Depth Technical Guide: In Silico Modeling and Docking Studies of 5-(Piperidin-2-yl)pyridin-2(1H)-one as a Putative LSD1 Inhibitor

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a clinical candidate is both resource-intensive and time-consuming. Computational, or in silico, techniques have become indispensable for navigating this landscape efficiently.[1] By predicting the interaction between a small molecule (a ligand) and its biological target (a receptor), we can prioritize experimental efforts, saving millions in downstream costs.[1] This guide provides a comprehensive, field-proven methodology for the in silico analysis of 5-(Piperidin-2-yl)pyridin-2(1H)-one , a molecule featuring the pyridinone scaffold known for its diverse biological activities.[2]

While the specific biological target of this compound is not extensively documented, its structure shares features with known inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator and a high-value target in oncology.[3][4][5] Therefore, this guide will proceed with a structure-based drug design (SBDD) workflow, hypothesizing LSD1 as a primary target to illustrate a complete and scientifically rigorous computational investigation.

Part 1: Foundational Work - Target & Ligand Preparation

The fidelity of any docking simulation is fundamentally dependent on the quality of the input structures. This initial preparation phase is the most critical for generating meaningful results. A successful docking experiment begins with meticulous preparation of both the protein receptor and the small molecule ligand.[6]

Target Identification and Receptor Structuring

Causality: Our primary hypothesis is that 5-(Piperidin-2-yl)pyridin-2(1H)-one inhibits LSD1. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in gene expression and is a validated target for anti-cancer drug development.[3][5] Our first step is to obtain a high-resolution, experimentally determined 3D structure of our target.

Protocol 1: Receptor Preparation

-

Structure Acquisition:

-

Navigate to the RCSB Protein Data Bank (PDB).

-

Search for "Lysine-Specific Demethylase 1" or "LSD1". Select a human LSD1 crystal structure complexed with a known inhibitor. For this guide, we will hypothetically use PDB ID: 5LHI , which has a resolution of 3.40 Å and contains a co-crystallized ligand.[4] The presence of a bound ligand is crucial for validating our docking protocol later.

-

-

Initial Cleaning and Standardization (Using UCSF ChimeraX):

-

Load the downloaded PDB file (e.g., 5LHI.pdb).

-

The crystal structure contains non-essential components. These must be removed to create a clean system for docking.[4][7]

-

Remove Solvent: Delete all water molecules. While water can be critical for binding, basic docking algorithms often perform better in its absence unless specific water-bridged interactions are being studied.

-

Remove Co-crystallized Ligands & Ions: Delete the original inhibitor and any non-cofactor ions. The FAD cofactor is essential for LSD1's function and structure and should be retained.[8]

-

Isolate Protein Chain: If the biological unit is a monomer, remove any additional protein chains (e.g., Chain B, C).[7][9]

-

-

-

Structure Preparation (Using AutoDock Tools):

-

The cleaned PDB file now contains only the protein receptor (and FAD cofactor).

-

Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for correct ionization and hydrogen bond calculations.[10]

-

Assign Partial Charges: Assign Gasteiger or AMBER charges. This step is critical for the scoring function to calculate electrostatic interactions.

-

Merge Non-Polar Hydrogens: Combine non-polar hydrogens with their parent carbon atoms to reduce computational complexity.

-

Save as PDBQT format: This format contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[10]

-

Ligand Preparation

Causality: The ligand, 5-(Piperidin-2-yl)pyridin-2(1H)-one, must be converted from its 2D representation into a three-dimensional structure with the correct stereochemistry, charge, and torsional degrees of freedom to allow for flexible docking.

Protocol 2: Ligand Preparation

-

Obtain 2D Structure:

-

2D to 3D Conversion and Energy Minimization:

-

Use a tool like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.

-

Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF). This produces a low-energy, geometrically plausible starting conformation.

-

-

Final Preparation (Using AutoDock Tools):

-

Load the 3D ligand structure.

-

Assign Gasteiger Charges: As with the protein, this is crucial for scoring.[12]

-

Detect Rotatable Bonds: The docking software needs to know which bonds can rotate freely. AutoDock Tools can automatically detect these, defining the ligand's conformational flexibility.[12]

-

Save as PDBQT format: The final ligand file is now ready for the docking simulation.

-

Part 2: The Core Workflow - Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction.[13] We will use AutoDock Vina, a widely used and validated docking engine.

Workflow Overview

The entire process, from preparation to analysis, follows a structured path to ensure reproducibility and accuracy.

Defining the Binding Site: The Grid Box

Causality: Instead of searching the entire protein surface, we define a three-dimensional search space, or "grid box," centered on the active site. This dramatically increases computational efficiency and accuracy. The location of the co-crystallized ligand in our original PDB file (5LHI) provides the ideal coordinates for centering this box.

Protocol 3: Grid Box Generation

-

In AutoDock Tools, load the prepared receptor PDBQT file.

-

Center the grid on the active site, ensuring the box dimensions (e.g., 60x60x60 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

-

Save the grid parameter file. This file contains the coordinates and dimensions the docking program will use.

Protocol Validation: The Redocking Imperative

Trustworthiness: How do we know our chosen parameters (grid box, software settings) are valid? We perform a "redocking" experiment.[14] We dock the original, co-crystallized ligand (which we saved during preparation) back into the receptor using our exact protocol.

A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the original crystallographic pose.[14] This confirms that our setup can accurately reproduce a known binding mode, building confidence in the results for our novel ligand.

Running the Simulation

With the prepared receptor, ligand, and a validated grid configuration, the docking simulation is executed via the command line. AutoDock Vina will exhaustively sample different conformations of the ligand within the grid box, evaluate the binding energy of each pose using its scoring function, and rank them.

Part 3: Interpreting the Results - From Data to Insights

Quantitative Analysis

The primary quantitative metric is the binding affinity , reported in kcal/mol. This value estimates the change in Gibbs free energy (ΔG) upon binding.[14]

-

Interpretation: More negative values indicate stronger predicted binding affinity.[16]

-

General Guideline:

-

> -6 kcal/mol: Weak interaction

-

-7 to -9 kcal/mol: Moderate interaction[16]

-

< -9 kcal/mol: Strong interaction

-

The results for the top poses of our ligand, along with a redocked control, can be summarized for comparison.

| Compound | Binding Affinity (kcal/mol) | RMSD (from native, if applicable) | Key Interacting Residues (Hypothetical) |

| 5-(Piperidin-2-yl)pyridin-2(1H)-one | -8.5 | N/A | ASP555, GLU559, TYR761 |

| Native Ligand (Redocked) | -9.2 | 1.1 Å | ASP555, SER289, HIS564 |

Qualitative Analysis: The Primacy of Visual Inspection

Expertise: A docking score is just a number; the true insight comes from visually inspecting the predicted binding pose in the context of the protein's active site.[16] Using visualization software like PyMOL or UCSF ChimeraX is not optional, it is mandatory.

Protocol 4: Post-Docking Visual Analysis

-

Load the receptor PDBQT file and the output file containing the docked ligand poses.

-

Focus on the top-ranked pose (lowest binding energy).

-

Analyze Key Interactions: Identify the specific non-covalent interactions stabilizing the complex. These are the chemical basis for binding.[14]

-

Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors (e.g., the N-H and C=O of the pyridinone ring) and active site residues.[14]

-

Hydrophobic Interactions: Identify contacts between non-polar regions of the ligand (e.g., the piperidine ring) and hydrophobic pockets in the receptor.

-

π-π Stacking: Check for favorable stacking interactions between aromatic rings on the ligand and receptor (e.g., with Tyrosine or Phenylalanine residues).

-

-

Assess Pose Plausibility: The ligand's conformation should be low in energy (not sterically strained) and its interactions should be chemically sensible.[15]

Beyond Docking: The Role of Molecular Dynamics

While powerful, docking provides a static snapshot of the binding event. To assess the stability of the predicted pose over time, a Molecular Dynamics (MD) simulation is the logical next step.[3][17] Running a short MD simulation (e.g., 50-100 ns) can confirm whether the key interactions identified in docking are maintained in a dynamic, solvated environment, providing a much higher level of confidence in the binding hypothesis.[8][15]

Conclusion

This guide has outlined a comprehensive and self-validating workflow for the in silico investigation of 5-(Piperidin-2-yl)pyridin-2(1H)-one as a putative inhibitor of LSD1. By following a structured approach encompassing meticulous preparation, validated simulation, and insightful analysis, we can generate a robust, data-driven hypothesis about a molecule's biological activity. The hypothetical binding affinity of -8.5 kcal/mol, supported by key hydrogen bond and hydrophobic interactions within the LSD1 active site, marks this compound as a promising candidate for further experimental validation, such as in vitro IC50 determination.[18] This workflow exemplifies how computational modeling serves as a powerful and rational guide for modern drug discovery.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

-

National Center for Biotechnology Information. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from PMC. [Link]

-

YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from YouTube. [Link]

-

PharmaFeatures. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved from PharmaFeatures. [Link]

-

Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from Protheragen. [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]

-

American Chemical Society. (2024, September 17). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Retrieved from ACS Publications. [Link]

-

Scientific Research Publishing. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Retrieved from SCIRP. [Link]

-

Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from Medium. [Link]

-

National Center for Biotechnology Information. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from PubMed. [Link]

-

Class Central. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. Retrieved from Class Central. [Link]

-

Springer. (n.d.). Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors. Retrieved from SpringerLink. [Link]

-

MDPI. (2025, May 10). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. Retrieved from MDPI. [Link]

-

National Center for Biotechnology Information. (2025, February 20). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Retrieved from PMC. [Link]

-

Bentham Science. (2021, May 1). QSAR Modeling, Molecular Docking and Molecular Dynamics Simulations Studies of Lysine-Specific Demethylase 1 (LSD1) Inhibitors as Anticancer Agents. Retrieved from Bentham Science. [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from ScotChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Retrieved from PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Pyridin-2-yl)-2(1H)-pyridone. Retrieved from PubChem. [Link]

-

EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from EMBL-EBI. [Link]

-

YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners. Retrieved from YouTube. [Link]

-

Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from Advent Informatics. [Link]

-

National Center for Biotechnology Information. (2023, July 10). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. Retrieved from PMC. [Link]

-

Cresset Group. (n.d.). Protein-ligand docking. Retrieved from Cresset Group. [Link]

-

YouTube. (2023, August 31). Post Docking Analysis using PyRx and Discovery Studio. Retrieved from YouTube. [Link]

-

YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]

-

Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from Frontiers. [Link]

Sources

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors | springermedizin.de [springermedizin.de]

- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. cresset-group.com [cresset-group.com]

- 7. quora.com [quora.com]

- 8. LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scotchem.ac.uk [scotchem.ac.uk]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. 5-(Pyridin-2-yl)-2(1H)-pyridone | C10H8N2O | CID 10241257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. medium.com [medium.com]

- 14. researchgate.net [researchgate.net]

- 15. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt Ltd [adventinformatics.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Throughput Screening Assays for Pyridinone Libraries

Executive Summary & Scientific Rationale

The pyridinone scaffold (including 2-pyridinone and 4-pyridinone isomers) is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs targeting kinases (e.g., p38 MAP kinase), HIV integrase, and epigenetic regulators like EZH2 and BRD9. However, screening pyridinone libraries presents two distinct biophysical challenges that often lead to high false-positive/negative rates in standard HTS campaigns:

-

Intrinsic Autofluorescence: Many pyridinone derivatives exhibit fluorescence in the blue-green spectrum (400–550 nm), which interferes with standard fluorescence intensity (FI) and fluorescence polarization (FP) assays.

-

Aqueous Solubility & Aggregation: Pyridinones often possess limited aqueous solubility and a tendency to form colloidal aggregates, leading to promiscuous inhibition artifacts.

This guide details a validated workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET is the superior modality for this scaffold because its time-gated detection (typically delaying measurement by 50–100 µs) allows short-lived compound autofluorescence to decay before the specific signal is read, effectively "gating out" interference.

Library Management & Preparation

Objective: To maintain compound integrity and prevent precipitation-induced false negatives.

DMSO Hydration Control

Pyridinones are prone to precipitation if the DMSO stock absorbs atmospheric moisture.

-

Protocol: Store library plates in nitrogen-purged desiccators or "StoragePods."

-

Insight: Research indicates that DMSO stocks can absorb significant water (up to 30% v/v) within days if left exposed, drastically altering compound solubility. Rejuvenate hydrated plates by incubating in a dry DMSO atmosphere if necessary [1].

Acoustic Dispensing (Echo/Datastream)

Avoid tip-based transfer for pyridinone libraries to minimize carryover and surface adsorption.

-

Method: Use acoustic liquid handling (e.g., Labcyte Echo) to transfer nanoliter volumes (2.5–50 nL) directly from the source plate to the assay plate.

-

Benefit: This "contactless" transfer reduces the risk of precipitate clogging tips and ensures precise delivery of hydrophobic compounds.

Assay Development: TR-FRET Kinase Assay

Target: Generic Serine/Threonine Kinase (e.g., p38 MAPK, a common pyridinone target). Format: Homogeneous TR-FRET Competition Assay (Tracer displacement or Substrate Phosphorylation).

Principle

This protocol uses a Lanthanide chelate (Europium or Terbium) as the donor and a red-shifted fluorophore (e.g., Alexa Fluor 647 or ULight) as the acceptor.[1]

-

Excitation: 320–340 nm (Laser or Flash Lamp).

-

Emission: Donor (615/620 nm) and Acceptor (665 nm).

-

The "Pyridinone Advantage": The measurement window opens 50–100 µs after excitation. Pyridinone autofluorescence (lifetime < 10 ns) fades completely during this delay, leaving only the specific FRET signal.

Reagents & Materials

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent colloidal aggregation).

-

Tracer: Fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

-

Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

-

Library: Pyridinone compounds (10 mM in DMSO).

Step-by-Step Protocol (384-well Format)

Step 1: Compound Transfer

-

Dispense 10 nL of pyridinone library compounds into the assay plate (Low Volume 384-well Black/White) using acoustic transfer.

-

Include controls:

-

High Control (HC): DMSO only (0% Inhibition).

-

Low Control (LC): Known inhibitor (e.g., Staurosporine) at 10 µM (100% Inhibition).

-

Step 2: Enzyme/Antibody Addition

-

Prepare a 2X Enzyme/Antibody Mix in Kinase Buffer.

-

Concentration optimization: Determine the Kd of the tracer for the kinase beforehand. Use [Kinase] = Kd.

-

-

Dispense 5 µL of the 2X Mix into all wells.

-

Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

Step 3: Tracer Addition

-

Prepare 2X Tracer solution in Kinase Buffer.

-

Dispense 5 µL of 2X Tracer into all wells.

-

Final Volume: 10 µL.

-

Final DMSO: 0.1%.

-

Step 4: Incubation & Detection

-

Centrifuge plate at 1000 x g for 30 seconds to remove bubbles.

-

Incubate for 60 minutes at RT in the dark.

-

Read on a Multimode Plate Reader (e.g., PHERAstar, EnVision).

-

Settings: TR-FRET Mode.

-

Delay: 50 µs.

-

Integration: 400 µs.

-

Data Analysis & Hit Validation

Ratio Calculation

Calculate the TR-FRET ratio to normalize for well-to-well variability and potential signal quenching (a different artifact than autofluorescence).

Identifying False Positives (The "Quencher" Check)

While TR-FRET eliminates autofluorescence, pyridinones can sometimes act as quenchers of the donor signal (singlet state quenching).

-

QC Step: Examine the raw Donor (615 nm) channel data.

-

Flag: If a "Hit" (low Ratio) also shows a >50% drop in the Donor signal compared to DMSO controls, it is likely a non-specific quencher, not a true inhibitor. Mark these as "Artifacts."

Solubility Flagging (Nephelometry)

Run a parallel solubility screen using Laser Nephelometry on the "Hit" compounds.

-

Threshold: Any compound showing high light scattering (>50 NTU) at the screening concentration is likely forming colloidal aggregates.

Visualizations

Diagram 1: TR-FRET Mechanism vs. Pyridinone Interference

This diagram illustrates why TR-FRET is the chosen method. It shows the time-gating principle that separates the long-lived Lanthanide signal from the short-lived Pyridinone autofluorescence.

Caption: TR-FRET Time-Gating Principle. The delay (50 µs) allows pyridinone autofluorescence to decay before the detector reads the specific FRET signal.

Diagram 2: HTS Workflow for Pyridinone Libraries

This workflow integrates the library prep, screening, and specific artifact detection steps.

Caption: Optimized HTS workflow including acoustic dispensing and specific "Donor Channel" QC to filter false positives.

References

-

Hughes, F., & Cookson, A. (2024). University of Dundee HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. University of Dundee. Available at: [Link]

-

Sino Biological. (2025).[2] SwiftFluo® TR-FRET Kinase Assay Kits.[2] Sino Biological Application Notes. Available at: [Link]

-

BMG Labtech. (2025). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.[3] BMG Labtech Application Note. Available at: [Link]

-

Yasgar, A., et al. (2016).[4] AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors.[5][6] Methods in Molecular Biology. Available at: [Link]

-

BellBrook Labs. (2020). TR-FRET Assays In Drug Discovery. BellBrook Labs Blog. Available at: [Link]

Sources

- 1. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Frontiers | Small-molecule compound from AlphaScreen disrupts tau-glycan interface [frontiersin.org]

- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. colorado.edu [colorado.edu]

Application Note: Cellular Profiling of 5-(Piperidin-2-yl)pyridin-2(1H)-one

Sub-title: Protocols for Evaluating PARP Target Engagement and Synthetic Lethality in DNA Damage Response (DDR)

Introduction & Mechanism of Action

5-(Piperidin-2-yl)pyridin-2(1H)-one represents a privileged pharmacophore scaffold in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Structurally, the 2-pyridone moiety functions as a bioisostere of the nicotinamide amide group, allowing the molecule to compete with NAD+ for the catalytic cleft of PARP1 and PARP2 enzymes. The piperidine ring enhances aqueous solubility and facilitates hydrogen bonding with critical active site residues (typically Gly863 and Ser904 in PARP1).

This Application Note provides a standardized framework for evaluating this compound in cell-based assays. The focus is on two critical pillars of PARP inhibitor biology:

-

Target Engagement: Inhibition of cellular PARylation (Poly-ADP-ribose chain formation).[1][2][3][4][5][6][7]

-

Functional Outcome: Synthetic lethality in Homologous Recombination (HR)-deficient cell lines (e.g., BRCA1/2 mutants).[3][5]

Mechanistic Pathway

The following diagram illustrates the interference of the compound within the DNA Damage Response (DDR) cascade.

Caption: Mechanism of Action showing NAD+ competition and the induction of PARP-DNA trapping, leading to synthetic lethality.[3][5][7]

Compound Handling & Formulation

The piperidine moiety renders the compound basic, while the pyridone can exhibit tautomerism. Proper handling is essential for assay reproducibility.

| Parameter | Specification | Notes |

| Molecular Weight | ~178.23 g/mol | Confirm specific salt form (e.g., HCl salt increases solubility). |

| Stock Solvent | DMSO (Dimethyl sulfoxide) | Dissolve to 10 mM or 50 mM . Store at -20°C. Avoid freeze-thaw cycles >3 times. |

| Aqueous Solubility | Moderate to Low | The free base may precipitate in neutral buffers. Intermediate dilutions in culture media should be used immediately. |

| Stability | Light Sensitive | Protect from direct light due to the pyridone ring's potential for photodegradation. |

Protocol A: Cellular PARylation Inhibition Assay (ELISA)

Objective: To quantify the reduction of Poly(ADP-ribose) (PAR) polymers in cells treated with the compound after DNA damage induction. This confirms the compound enters the cell and hits the target.

Materials

-

Cell Line: MDA-MB-231 (Wild-type PARP activity).

-

DNA Damaging Agent: Hydrogen Peroxide (H₂O₂).[4]

-

Detection: Anti-PAR antibody (Clone 10H is standard) or commercially available PAR ELISA kit.

-

Lysis Buffer: RIPA buffer supplemented with PARG inhibitors (e.g., 1 µM ADP-HPD) to prevent PAR degradation during lysis.

Experimental Workflow

Caption: Workflow for quantifying cellular PAR inhibition. H2O2 stimulates PARP activity; the compound prevents it.

Step-by-Step Procedure

-

Seeding: Plate MDA-MB-231 cells (10,000 cells/well) in a 96-well plate. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of 5-(Piperidin-2-yl)pyridin-2(1H)-one (e.g., 0.1 nM to 10 µM). Add to cells and incubate for 60 minutes at 37°C.

-

Control: 0.1% DMSO (Vehicle).

-

Reference: Olaparib (1 µM).

-

-

Stimulation: Add H₂O₂ to a final concentration of 1 mM for exactly 10 minutes to induce DNA single-strand breaks and maximal PARP activation.

-

Fixation/Lysis:

-

For ELISA: Aspirate media, wash with ice-cold PBS, and lyse immediately with chilled RIPA buffer containing 1 µM ADP-HPD (PARG inhibitor) and protease inhibitors.

-

Note: PAR chains are rapidly degraded by PARG; the inhibitor in the lysis buffer is critical.

-

-

Detection: Transfer lysates to an ELISA plate coated with histone H3 or anti-PAR capture antibody. Incubate, wash, and detect with Anti-PAR detection antibody.

-

Analysis: Calculate the IC₅₀ based on the reduction of PAR signal relative to the DMSO+H₂O₂ control.

Protocol B: Synthetic Lethality (Clonogenic Survival)

Objective: To demonstrate selective toxicity in HR-deficient cells (BRCA-mutant) compared to HR-proficient cells. This validates the "Synthetic Lethality" mechanism.[8]

Materials

-

Cell Line A (HR-Deficient): MDA-MB-436 (BRCA1 mutant) or Capan-1 (BRCA2 mutant).

-

Cell Line B (HR-Proficient): MDA-MB-231 or MCF-7 (Wild-type).

-

Stain: Crystal Violet (0.5% w/v in 20% methanol).

Step-by-Step Procedure

-

Seeding: Seed cells at low density (500–1,000 cells/well) in 6-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with the compound (0.1 nM – 10 µM) continuously.

-

Refresh media and drug every 3 days to maintain potency.

-

-

Incubation: Incubate for 10–14 days until colonies (>50 cells) are visible in the control wells.

-

Staining:

-

Wash with PBS.

-

Fix/Stain with Crystal Violet solution for 20 minutes.

-

Rinse with water and air dry.

-

-

Quantification: Count colonies manually or using automated software (e.g., ImageJ).

-

Calculation:

-

Success Criteria: The IC₅₀ in the BRCA-mutant line should be significantly lower (>10-100 fold shift) than in the Wild-type line.

-

Data Analysis & Interpretation

Expected Results Table

| Assay Type | Metric | HR-Proficient (WT) | HR-Deficient (BRCA-) | Interpretation |

| PARylation ELISA | IC₅₀ (Target) | ~5–50 nM | ~5–50 nM | Potency should be similar; target inhibition is independent of BRCA status. |

| Clonogenic Survival | IC₅₀ (Viability) | > 10 µM | < 100 nM | Synthetic Lethality. High potency in BRCA- cells indicates successful MoA. |

| PARP Trapping | Chromatin Bound | Low | High | Higher trapping correlates with higher cytotoxicity. |

Troubleshooting Guide

-

High Background in ELISA: Ensure H₂O₂ treatment is limited to 10 mins. Longer exposure leads to cell death and PAR degradation.

-

Precipitation: If the compound precipitates in media, ensure the stock is fully dissolved in DMSO and vortex vigorously during dilution.

-

No Synthetic Lethality: Verify the BRCA status of your cell lines. Some "mutant" lines can undergo reversion mutations and restore HR function.

References

-

BenchChem. (2025). A Researcher's Guide to Evaluating PARP1 Inhibitors in BRCA-Mutant Cancers: A Benchmark Comparison Featuring Olaparib. Retrieved from

-

BMG LABTECH. (2024).[9] Universal Chemiluminescent PARP assay for inhibitors.[9] Retrieved from

-

Alemasova, E. E., & Lavrik, O. I. (2019). Poly(ADP-ribosyl)ation in DNA damage response: Signaling protocols.[1]Nucleic Acids Research . Retrieved from

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Cancer Research .[10] (Seminal paper on PARP trapping mechanism). Retrieved from

-

Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.[5]Frontiers in Cell and Developmental Biology . Retrieved from

Sources

- 1. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PARP Inhibitors: The First Potential Treatment of Hereditary Ovarian Cancers - The ASCO Post [ascopost.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

Application Notes and Protocols for the Quantification of Pyridinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyridinone Quantification

Pyridinone and its derivatives represent a significant class of heterocyclic compounds with broad applications in the pharmaceutical industry. From antiviral and antibacterial agents to novel cancer therapeutics, the pyridinone scaffold is a cornerstone of modern drug discovery. Accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of pyridinone compounds. As a senior application scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific principles and rationale for experimental choices, ensuring robust and reliable results.

Section 1: Foundational Principles of Analytical Method Validation

Before delving into specific protocols, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) provides a framework to ensure that an analytical method is suitable for its intended purpose.[1][2] Key validation parameters, as defined by ICH guideline Q2(R1), include:

-

Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.[3]

-

Linearity: The direct proportionality of the analytical response to the concentration of the analyte over a given range.[3]

-

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1][4]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations).[1]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

-

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3][4]

A well-validated method provides documented evidence of its performance, ensuring the integrity and reliability of the generated data.[1]

Section 2: Chromatographic Methods for Pyridinone Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorse techniques for the quantification of pyridinone compounds due to their high sensitivity, selectivity, and applicability to a wide range of analyte polarities and molecular weights.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the analysis of pyridinone compounds, which typically possess strong UV absorbance due to their aromatic nature.[5][7]

-

Column Selection: A reverse-phase C18 column is often the first choice for pyridinone analysis due to its versatility in separating compounds of moderate polarity. The choice of a specific column, such as a Primesep 100 or Newcrom R1, can offer unique selectivity for these heterocyclic compounds.[8][9]

-

Mobile Phase Composition: A mixture of acetonitrile or methanol and water is a common mobile phase. The addition of a modifier like formic acid or phosphoric acid helps to control the ionization state of the pyridinone and improve peak shape.[9][10] For MS compatibility, volatile buffers like formic acid are preferred.[9]

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance (λmax) of the specific pyridinone derivative to ensure the highest sensitivity.[8] A photodiode array (PDA) detector can be used to acquire the full UV spectrum and confirm peak purity.

This protocol provides a general framework for the analysis of a pyridinone compound. Method optimization will be required for specific analogs.

1. Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (or other suitable modifier).

-

Reference standard of the pyridinone analyte.

-

Sample diluent (e.g., 50:50 acetonitrile:water).

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solution: Accurately weigh and dissolve the pyridinone reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: At the λmax of the analyte (e.g., 250 nm).[8]

-

Gradient Program:

Time (min) %A %B 0 95 5 15 5 95 17 5 95 18 95 5 | 20 | 95 | 5 |

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.[5]

-

Quantify the pyridinone compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of pyridinone metabolites in complex biological matrices, LC-MS/MS is the method of choice.[11][12][13] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and improve accuracy and precision.[11][12]

-

Ionization Source: Electrospray ionization (ESI) is typically used for pyridinone compounds as it is well-suited for polar and ionizable molecules.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[14]

-

Sample Preparation: Due to the complexity of biological matrices, sample preparation is critical. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interferences and concentrate the analyte.[15][16] Protein precipitation with a cold organic solvent like methanol is a simple and effective method for plasma samples.[11][15]

This protocol outlines a method for quantifying a pyridinone metabolite in human plasma using a stable isotope-labeled internal standard.

1. Instrumentation and Materials:

-

LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

-

Reverse-phase C18 or similar column suitable for LC-MS.

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid.

-

Reference standards of the pyridinone analyte and its stable isotope-labeled internal standard.

-

Human plasma.

-

Microcentrifuge tubes.

2. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Standard Stock Solutions: Prepare separate stock solutions of the analyte and internal standard in methanol (e.g., 1 mg/mL).

-

Internal Standard Working Solution: Dilute the internal standard stock solution in methanol to a fixed concentration (e.g., 50 ng/mL).[11]

-

Calibration Standards in Matrix: Spike known amounts of the analyte stock solution into blank plasma to prepare a calibration curve over the desired concentration range.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[11]

-

Add 20 µL of the Internal Standard Working Solution.[11]

-

Add 300 µL of ice-cold methanol to precipitate proteins.[11]

-

Vortex for 30 seconds.[11]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

-

Transfer 200 µL of the supernatant to an autosampler vial for analysis.[11]

4. LC-MS/MS Conditions:

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program: Optimized to provide good separation of the analyte from matrix components.

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive ESI.

-

MRM Transitions: Optimized for the analyte and internal standard by infusing the individual standard solutions.

-

Collision Energy and other MS parameters: Optimized for maximum signal intensity.

-

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

-

Perform a weighted linear regression (e.g., 1/x²) to account for heteroscedasticity often observed in bioanalytical data.

-

Quantify the analyte in unknown samples using the calibration curve.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile pyridinone derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool.[6] It offers excellent chromatographic resolution and the high selectivity of mass spectrometric detection.[6]

-

Derivatization: For non-volatile pyridinone compounds, derivatization may be necessary to increase their volatility and thermal stability for GC analysis.[15]

-

Injection Mode: Headspace injection can be utilized for the analysis of volatile pyridinones in solid or liquid samples, minimizing matrix effects.[16]

-

Column Selection: A capillary column with a suitable stationary phase, such as a DB-5ms, is chosen based on the polarity of the analyte.[14]

This protocol provides a general procedure for the GC-MS analysis of a volatile pyridinone compound.

1. Instrumentation and Materials:

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

High-purity helium as the carrier gas.

-

Reference standard of the pyridinone analyte.

-

Suitable organic solvent (e.g., methanol, ethyl acetate).

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of the analyte in the chosen solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Optimized for the separation of the analyte from any impurities or matrix components. A typical program might start at a low temperature (e.g., 60 °C), ramp to a higher temperature (e.g., 280 °C), and hold.

-

Carrier Gas Flow: Constant flow mode (e.g., 1 mL/min).

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

MS Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the pyridinone analyte.[5]

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

-

Quantify the analyte in samples using the calibration curve.

Section 4: Spectroscopic Methods

While chromatographic methods are generally preferred for their separation capabilities, spectroscopic techniques like UV-Vis spectrophotometry can be employed for the quantification of pure pyridinone compounds or in simple matrices where interfering substances are absent.[5]

-

Solvent Selection: A non-absorbing solvent in the UV region of interest is crucial to avoid interference.[5]

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) is used for quantification to achieve the highest sensitivity and to minimize the impact of minor wavelength inaccuracies.[5]

1. Instrumentation and Materials:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

Reference standard of the pyridinone analyte.

-

Suitable non-absorbing solvent (e.g., ethanol, methanol, or a buffered aqueous solution).[5]

2. Procedure:

-

Determine λmax: Scan a solution of the pyridinone analyte across the UV range to identify the wavelength of maximum absorbance.[5]

-

Prepare Calibration Standards: Prepare a series of standards of known concentrations in the chosen solvent.

-

Measure Absorbance: Measure the absorbance of the blank (solvent) and each calibration standard at the λmax.

-

Construct Calibration Curve: Plot the absorbance values against the corresponding concentrations.

-

Measure Sample Absorbance: Dilute the unknown sample if necessary to fall within the linear range of the calibration curve and measure its absorbance.

-

Quantification: Determine the concentration of the pyridinone in the sample from the calibration curve.

Section 5: Data Presentation and Visualization

Clear and concise presentation of data is essential for interpretation and reporting.

Quantitative Data Summary Table

| Analytical Method | Analyte | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ |

| HPLC-UV | Pyridine-2-carboxylic anhydride | - | > 0.999 | 98-102% | < 2% | ~4.5 ng/mL |

| GC-MS | Pyridine | - | > 0.996 | 89-101% | < 3% | 0.02 mg/kg |

| UV-Vis Spectrophotometry | Pyridine-2-carboxylic anhydride | - | > 0.998 | 97-103% (Estimated) | < 5% (Estimated) | ~1.5 µg/mL |

Data presented is based on a validated method for pyridine or related compounds and serves as a general guideline.[5]

Experimental Workflow Diagrams

A visual representation of the experimental workflow can aid in understanding and executing the protocol.

Caption: HPLC-UV analysis workflow for pyridinone quantification.

Caption: LC-MS/MS workflow for pyridinone analysis in plasma.

Conclusion